molecular formula C9H10N2O B1494416 7-METHOXY-5-METHYL-1H-INDAZOLE

7-METHOXY-5-METHYL-1H-INDAZOLE

Cat. No.: B1494416
M. Wt: 162.19 g/mol
InChI Key: CDUISYFVPCSZIX-UHFFFAOYSA-N
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Description

1H-Indazole, 7-methoxy-5-methyl- is a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are often found in various pharmacologically active molecules. The presence of methoxy and methyl groups on the indazole ring can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole derivatives can be synthesized through various methods. One common approach involves the cyclization of hydrazones with aldehydes or ketones. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of 1H-indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper, silver, and iodine are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole, 7-methoxy-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroindazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring, especially at positions activated by the methoxy and methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of indazole.

    Reduction: Dihydroindazoles.

    Substitution: Various substituted indazoles depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indazole, 7-methoxy-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the indazole derivative.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without methoxy and methyl groups.

    2H-Indazole: A structural isomer with different electronic properties.

    Indole: A structurally related compound with a nitrogen atom in a different position.

Uniqueness: 1H-Indazole, 7-methoxy-5-methyl- is unique due to the presence of methoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to other indazole derivatives . These substituents can also influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-methoxy-5-methyl-1H-indazole

InChI

InChI=1S/C9H10N2O/c1-6-3-7-5-10-11-9(7)8(4-6)12-2/h3-5H,1-2H3,(H,10,11)

InChI Key

CDUISYFVPCSZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NN=C2

Origin of Product

United States

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